Binding Affinity Comparison: A2AAR antagonist 2 vs. Clinically Advanced A2A Antagonists
A2AAR antagonist 2 exhibits an A2A receptor binding IC50 of 33.5 nM [1]. In direct comparison, the clinically approved antagonist istradefylline (KW-6002) binds with a Ki of 2.2 nM, representing a 15.2-fold higher affinity . Preladenant, a high-selectivity clinical candidate, demonstrates a Ki of 1.1 nM, corresponding to a 30.5-fold higher affinity than A2AAR antagonist 2 . These differences in binding affinity establish that A2AAR antagonist 2 occupies a distinct potency tier relative to advanced A2A antagonists and should not be considered a potency-equivalent substitute.
| Evidence Dimension | A2A receptor binding affinity |
|---|---|
| Target Compound Data | IC50 = 33.5 nM |
| Comparator Or Baseline | Istradefylline (Ki = 2.2 nM); Preladenant (Ki = 1.1 nM) |
| Quantified Difference | A2AAR antagonist 2 is 15.2-fold less potent than istradefylline and 30.5-fold less potent than preladenant in binding assays |
| Conditions | Radioligand displacement binding assays using human A2A adenosine receptor preparations |
Why This Matters
This quantitative potency differential informs experimental design: higher concentrations of A2AAR antagonist 2 may be required to achieve equivalent receptor occupancy compared to istradefylline or preladenant.
- [1] Zhang R-J, Rao Q-R, Jiang X-Q, Ye N, Li N, Du H-L, Zhang S-J, Ye H-Y, Wu W-S, Zhao M. Exploring the Immunomodulatory Properties of Red Onion (Allium cepa L.) Skin: Isolation, Structural Elucidation, and Bioactivity Study of Novel Onion Chalcones Targeting the A2A Adenosine Receptor. J Agric Food Chem. 2023;71(44):16578-16589. doi:10.1021/acs.jafc.3c03851 View Source
